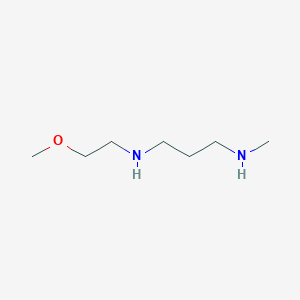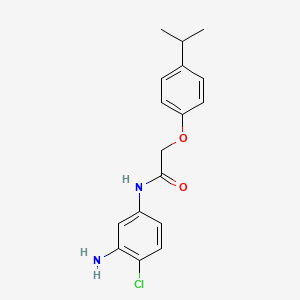![molecular formula C14H12Cl3NO B1385181 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline CAS No. 356537-24-1](/img/structure/B1385181.png)
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline
説明
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline, also known as DCNE, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is derived from aniline, a common aromatic amine. DCNE is a colorless to yellow-colored solid that has a characteristic odor. It is readily soluble in water and many organic solvents, and has a melting point of around 100°C.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis Processes : Research has been conducted on the synthesis of similar compounds, such as the high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene to synthesize related anilines, indicating potential methods for synthesizing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Wen Zi-qiang, 2007).
- Crystallographic Analysis : Studies like the crystallographic analysis of similar aniline derivatives provide insights into the molecular structure and bonding characteristics, which are essential for understanding the properties of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (B. Su, Jia-Xiang Wang, Xiang-Yun Liu, Qian-Ding Li, 2013).
Spectroscopic and Theoretical Investigations
- Spectroscopic Studies : Spectroscopic methods (FT-IR and UV-Vis) have been utilized to study the structural and electronic properties of related aniline compounds, providing a framework for analyzing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Ümit Ceylan, Gonca Özdemir Tarı, H. Gökce, E. Ağar, 2016).
- Theoretical Modelling : Computational methods like DFT (Density Functional Theory) have been applied to understand the molecular geometry and electronic structure of similar compounds, which can be extrapolated to study 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Mirta Finazzi, R. Piovoso, N. E. Massa, A. Jubert, G. Romanelli, J. Jios, J. Autino, 2003).
Polymer Chemistry and Material Science
- Polymer Synthesis : Research on the synthesis of novel polymers using related aniline derivatives suggests potential applications in creating new polymeric materials from 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Leyla Shahhosseini, M. Nateghi, M. Kazemipour, M. B. Zarandi, 2016).
- Electrochemical Applications : Studies on the electrochemical deposition and characterization of polymers related to aniline compounds highlight the potential for 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline in applications like sensor technology and electrochemical devices (G. El-Enany, Ghanem, M. A. El-Ghaffar, 2010).
特性
IUPAC Name |
3,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c15-10-1-4-12(5-2-10)19-8-7-18-11-3-6-13(16)14(17)9-11/h1-6,9,18H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBLYRUGSUPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)









